molecular formula C9H9NO6 B1603259 3,4-Dimethoxy-5-nitrobenzoic acid CAS No. 91004-48-7

3,4-Dimethoxy-5-nitrobenzoic acid

Cat. No. B1603259
CAS RN: 91004-48-7
M. Wt: 227.17 g/mol
InChI Key: GQNSKXYALDGGGN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO6 . It is a derivative of benzoic acid, which has been modified by the addition of two methoxy groups and one nitro group .


Synthesis Analysis

The synthesis of 3,4-Dimethoxy-5-nitrobenzoic acid involves several steps. One method involves converting the 3,4-dimethoxy-5-nitrobenzoic acid into an activated derivative which is reacted with 2-cyano-N,N-diethylacetamide in the presence of a base .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxy-5-nitrobenzoic acid consists of a benzene ring substituted with two methoxy groups, a nitro group, and a carboxylic acid group . The exact mass of the molecule is 227.04298701 g/mol .


Physical And Chemical Properties Analysis

3,4-Dimethoxy-5-nitrobenzoic acid has a molecular weight of 227.17 g/mol . It has a predicted boiling point of 399.4±42.0 °C and a melting point of 194-195 °C . It is insoluble in water but soluble in DMSO and methanol .

Scientific Research Applications

Molecular and Crystal Studies

  • Molecular and Crystal Structure Analysis : The molecule of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a derivative closely related to 3,4-dimethoxy-5-nitrobenzoic acid, was studied for its crystal structure and molecular orientation. This research is significant in understanding the molecular interactions and structural configurations of similar compounds (Jedrzejas et al., 1995).

Chemical Properties and Reactions

  • Solubility and Thermodynamic Modeling : Studies on solubility and thermodynamic properties of structurally similar compounds, like 3-methyl-4-nitrobenzoic acid, offer insights into the solubility behavior of 3,4-dimethoxy-5-nitrobenzoic acid in various solvents. Such research is critical for optimizing purification processes and understanding the chemical behavior of these compounds (Wu et al., 2016).

  • Synthesis and Characterization : The synthesis and characterization of derivatives and related compounds, such as S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol from 3-nitrobenzoic acid, provide a framework for understanding the synthetic pathways and chemical properties of 3,4-dimethoxy-5-nitrobenzoic acid. Such studies are fundamental in the field of organic chemistry and material science (Aziz‐ur‐Rehman et al., 2013).

Biological and Pharmacological Research

  • Biological Screening and Potential Applications : Research on compounds like 3,5-dimethoxy-4-hydroxy benzoic acid and its effects on hemoglobin S (Hb S) polymerization, analgesia, and inflammation in biological systems, provide insights into the potential biomedical applications of similar compounds like 3,4-dimethoxy-5-nitrobenzoic acid. Such studies contribute to our understanding of the therapeutic potential of these compounds (Gamaniel et al., 2000).

  • Anticonvulsant Activities and Metal Complex Studies : Investigations into the anticonvulsant activities of metal complexes with acids similar to 3,4-dimethoxy-5-nitrobenzoic acid, such as Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, reveal the potential pharmacological applications of 3,4-dimethoxy-5-nitrobenzoic acid in the development of new therapeutic agents (D'angelo et al., 2008).

Safety And Hazards

The safety data sheet for 3,4-Dimethoxy-5-nitrobenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3,4-dimethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-4-5(9(11)12)3-6(10(13)14)8(7)16-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNSKXYALDGGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620251
Record name 3,4-Dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-5-nitrobenzoic acid

CAS RN

91004-48-7
Record name 3,4-Dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of potassium permanganate (3.05 g) in water (100 ml) was added to a solution of 3,4-dimethoxy-5-nitrobenzaldehyde (2.7 g) in acetone (80 ml). The mixture was then stirred at 20° for 18h whereupon the acetone was evaporated and the residue acidified (2N HCl) and was then decolourised by the addition of sodium metabisulphite sodium. The mixture was then extracted with ethyl acetate (3×200 ml) and the dried extracts evaporated to give the title compound as a colourless solid (2.08 g) m.p. 197°-198°.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
18h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Bailey, EW Tan - Bioorganic & medicinal chemistry, 2005 - Elsevier
Bifunctional compounds were tested in vitro as potential inhibitors of pig liver catechol-O-methyltransferase (COMT) with respect to the catechol substrate 4-[(3,4-dihydroxyphenyl)azo]…
Number of citations: 28 www.sciencedirect.com
LE Kiss, HS Ferreira, L Torrão… - Journal of medicinal …, 2010 - ACS Publications
Novel nitrocatechol-substituted heterocycles were designed and evaluated for their ability to inhibit catechol-O-methyltransferase (COMT). Replacement of the pyrazole core of the initial …
Number of citations: 208 pubs.acs.org
G Srikanth, UK Ray, DVN Srinivas Rao… - Synthetic …, 2012 - Taylor & Francis
A new and efficient process through a new intermediate, (2E)-2-cyano-3-(3,4-dihydroxy-5-nirtrophenyl)prop-2-enoic acid 15, has been described for preparing substantially pure …
Number of citations: 16 www.tandfonline.com
RW Doskotch - 1959 - search.proquest.com
BY RAYMOND WALTER DOSKOTCH A th esis submitted in pa rtia l fulfillm ent of the requirements for the degree of DOCTOR OF PHILOS Page 1 STUDIES ON THE SYNTHESIS OF …
Number of citations: 0 search.proquest.com
MPT Ferreira, P Manuel - Tetrahedron Letters, 2001 - researchgate.net
1,532,178 A 4/1925 Godbold 3,647,809 A 3/1972 Reiter et a1. 4,065,563 A l2/l977 Narayanan et al. 4,386,668 A 6/1983 Parish 4,963,590 A l0/l990 Backstrom et al. 5,236,952 A 8/1993 …
Number of citations: 0 www.researchgate.net
A Veerareddy, GS Reddy - Synthetic Communications, 2014 - Taylor & Francis
Full article: Synthesis of Entacapone by Pd-Catalyzed Heck Coupling Reaction Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online homepage Log in | …
Number of citations: 8 www.tandfonline.com
DL BRINK, JG BICHO… - … in Chemistry Series, 1966 - American Chemical Society
Number of citations: 4

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